6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine
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Overview
Description
6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine typically involves multiple steps. One common method includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to achieve the desired pyrrolopyrazine structure.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. For example, it has been shown to inhibit kinase activity, which is crucial for cell signaling and cancer progression .
Comparison with Similar Compounds
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyridazine and pyridazinone derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: 6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine is unique due to its specific structure, which combines the pyrrole and pyrazine rings. This structure contributes to its diverse biological activities and potential as a therapeutic agent.
Properties
IUPAC Name |
6-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-7-2-3-8-6-9-4-5-10(7)8/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAUPFVSVDLKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1CCN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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